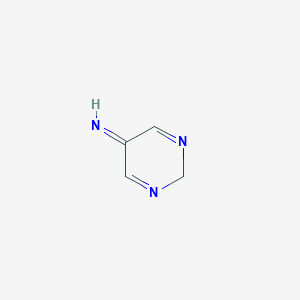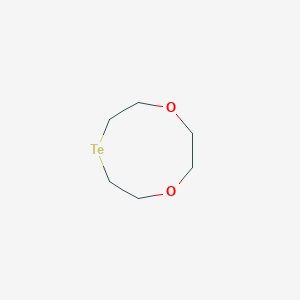
1,4,7-Dioxatelluronane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Dioxatelluronane is a heterocyclic compound that features a tellurium atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Dioxatelluronane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tellurium tetrachloride with diols in the presence of a base to form the tellurium-containing ring structure. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Dioxatelluronane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides.
Scientific Research Applications
1,4,7-Dioxatelluronane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1,4,7-Dioxatelluronane involves its interaction with molecular targets through its tellurium atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its redox properties allow it to participate in electron transfer reactions, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A related compound with oxygen atoms in the ring structure instead of tellurium.
1,4,7-Trioxane: Contains three oxygen atoms in the ring structure.
1,4,7-Trithiacyclononane: Features sulfur atoms in the ring structure.
Uniqueness
1,4,7-Dioxatelluronane is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its oxygen and sulfur analogs
Properties
CAS No. |
627471-91-4 |
|---|---|
Molecular Formula |
C6H12O2Te |
Molecular Weight |
243.8 g/mol |
IUPAC Name |
1,4,7-dioxatelluronane |
InChI |
InChI=1S/C6H12O2Te/c1-2-8-4-6-9-5-3-7-1/h1-6H2 |
InChI Key |
ZFTJQEGJLNXQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[Te]CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12584313.png)
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)
![1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro-](/img/structure/B12584323.png)

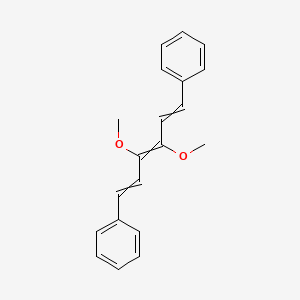
![5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-](/img/structure/B12584335.png)
![1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B12584336.png)
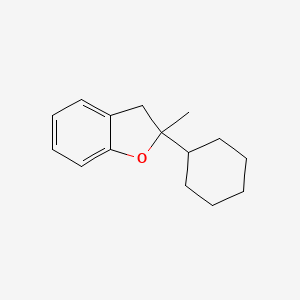
![Benzene, [(4-methyl-3-pentenyl)thio]-](/img/structure/B12584339.png)
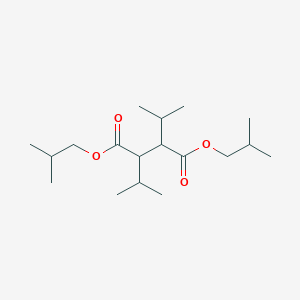
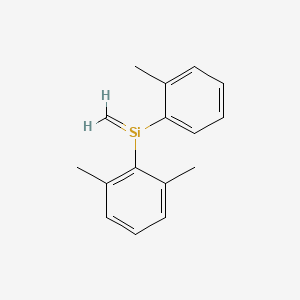
![5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene](/img/structure/B12584359.png)
![1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene](/img/structure/B12584364.png)
